molecular formula C17H20O5 B14978230 (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B14978230
M. Wt: 304.34 g/mol
InChI Key: OEMYNIVCULCIJA-UHFFFAOYSA-N
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Description

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound with the molecular formula C17H20O5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar O-acylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid

InChI

InChI=1S/C17H20O5/c1-4-5-8-21-14-7-6-12-10(2)13(9-15(18)19)17(20)22-16(12)11(14)3/h6-7H,4-5,8-9H2,1-3H3,(H,18,19)

InChI Key

OEMYNIVCULCIJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C

Origin of Product

United States

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